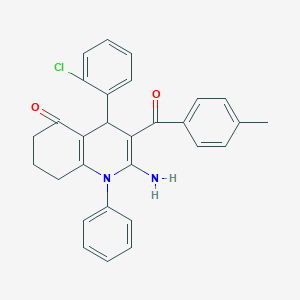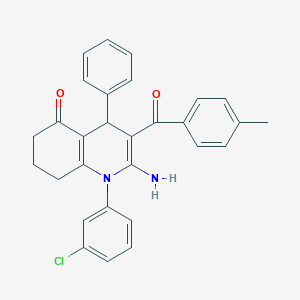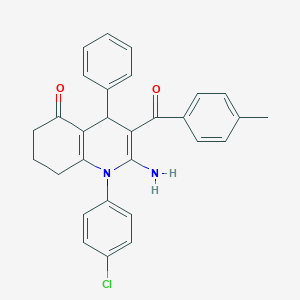![molecular formula C28H17F3N2OS B304426 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile, also known as FNTG, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FNTG is a member of the nicotinonitrile family, which has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is not fully understood. However, studies have suggested that 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile may exert its biological effects through the regulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has also been shown to inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been reported to exhibit several biochemical and physiological effects, including the inhibition of tumor cell proliferation and migration, the induction of apoptosis, and the regulation of glucose metabolism. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic applications in the treatment of various diseases. However, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile. One potential area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Another area of research is the development of novel 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile derivatives with improved pharmacological properties. Additionally, further studies are needed to evaluate the safety and efficacy of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile in preclinical and clinical settings.
Conclusion:
In conclusion, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves a multistep process that has been reported to have a high yield and purity. While 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its potential therapeutic applications, it also has some limitations, including its limited solubility in water and potential toxicity at high doses. There are several future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile, including the elucidation of its mechanism of action and the development of novel 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves a multistep process that includes the preparation of 2-(9H-fluoren-2-yl)acetonitrile, followed by the reaction of this compound with 2-(2-mercaptoethyl)benzoic acid to form 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}benzoic acid. The final step involves the reaction of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}benzoic acid with 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile to produce 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile. The synthesis method has been reported to have a high yield and purity.
Aplicaciones Científicas De Investigación
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Several studies have reported that 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has potential therapeutic applications in the treatment of cancer, diabetes, and inflammation-related diseases.
Propiedades
Nombre del producto |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Fórmula molecular |
C28H17F3N2OS |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H17F3N2OS/c29-28(30,31)24-14-25(17-6-2-1-3-7-17)33-27(23(24)15-32)35-16-26(34)19-10-11-22-20(13-19)12-18-8-4-5-9-21(18)22/h1-11,13-14H,12,16H2 |
Clave InChI |
PMKMSTQUBWNWME-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C(F)(F)F)C#N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)